molecular formula C6H11NO3 B11922208 1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol

1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol

Cat. No.: B11922208
M. Wt: 145.16 g/mol
InChI Key: AHSVQHFSTCWGTF-UHFFFAOYSA-N
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Description

1,4-Dioxa-7-azaspiro[44]nonan-7-ol is an organic compound with the molecular formula C6H11NO2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dioxaspiro[4.4]nonane with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: A related compound with a similar spiro structure but lacking the amine group.

    2,6-Dioxaspiro[3.3]heptane: Another spiro compound with a different ring size and structure.

    3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A more complex spiro compound with additional functional groups.

Uniqueness

1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol is unique due to its combination of a spiro structure with both oxygen and nitrogen atoms. This unique arrangement provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

7-hydroxy-1,4-dioxa-7-azaspiro[4.4]nonane

InChI

InChI=1S/C6H11NO3/c8-7-2-1-6(5-7)9-3-4-10-6/h8H,1-5H2

InChI Key

AHSVQHFSTCWGTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12OCCO2)O

Origin of Product

United States

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